molecular formula C19H16ClN3O2S B2604382 (Z)-2-(3-(2-chlorophenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 300813-39-2

(Z)-2-(3-(2-chlorophenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No. B2604382
M. Wt: 385.87
InChI Key: PQLOINZKDRDOLA-XFXZXTDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(3-(2-chlorophenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C19H16ClN3O2S and its molecular weight is 385.87. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(3-(2-chlorophenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(3-(2-chlorophenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Solvent Effects on Biologically Active Carboxamides

One area of research has investigated the solvent effect on the absorption and fluorescence spectra of biologically active carboxamides, including compounds structurally related to "(Z)-2-(3-(2-chlorophenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide". Studies have determined the experimental ground and excited state dipole moments using solvatochromic shift methods, indicating that dipole moments of the excited state were higher than those of the ground state, which has implications for their reactivity and interactions in biological systems (Patil et al., 2011).

Anti-rheumatic Potential

Research into the anti-rheumatic potential of related carboxamides and their metal complexes has revealed significant antioxidant, analgesic, and anti-rheumatic effects. These findings suggest that these compounds and their derivatives could be developed into effective treatments for rheumatic diseases, showcasing the versatility of this chemical framework in therapeutic applications (Sherif & Hosny, 2014).

Synthesis and Characterization of Derivatives

The synthesis and characterization of derivatives based on the thiophene-2-carboxamide structure have been extensively studied. This includes the development of novel compounds with potential antimicrobial and anticancer activities. Such studies highlight the compound's utility as a scaffold for designing new drugs with specific biological activities (Talupur et al., 2021).

Luminescence Sensing and Pesticide Removal

Thiophene-based metal-organic frameworks (MOFs) constructed from derivatives of thiophene-2-carboxamide have demonstrated efficient luminescent sensory materials for detecting environmental contaminants. These findings underscore the potential of such compounds in environmental monitoring and purification technologies (Zhao et al., 2017).

properties

IUPAC Name

2-[[(Z)-3-(2-chlorophenyl)-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2S/c20-14-7-3-1-5-11(14)9-12(10-21)18(25)23-19-16(17(22)24)13-6-2-4-8-15(13)26-19/h1,3,5,7,9H,2,4,6,8H2,(H2,22,24)(H,23,25)/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLOINZKDRDOLA-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C(=CC3=CC=CC=C3Cl)C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)/C(=C\C3=CC=CC=C3Cl)/C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(3-(2-chlorophenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

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